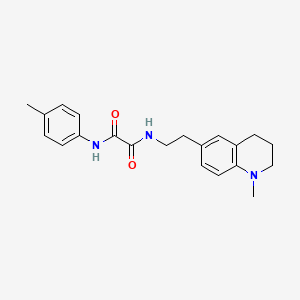
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at the pharmaceutical company Dainippon Pharmaceutical Co., Ltd. in Japan. MT-45 has been used in scientific research to study its mechanism of action and its potential as a pain reliever.
科学的研究の応用
Blockade of Orexin Receptors
Tetrahydroquinoline derivatives have been explored for their role in the modulation of sleep-wake cycles. A study highlights the pharmacological blockade of orexin receptors, which are crucial in maintaining wakefulness. The selective antagonism of these receptors by certain tetrahydroquinoline compounds could significantly impact sleep promotion, indicating potential therapeutic applications in sleep disorders (Dugovic et al., 2009).
Synthesis and Biological Properties
Another study discusses the synthesis of substituted 1-methyl-3,4-dihydro-isoquinolines and their analgesic and spasmolytic properties. This research showcases the potential of tetrahydroquinoline derivatives in developing new analgesics and spasmolytics, highlighting the chemical versatility and therapeutic potential of these compounds (Brossi et al., 1960).
Dopamine Agonist Properties
The dopaminergic activity of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines was investigated, revealing their potential as dopamine agonists. These findings suggest applications in treating conditions related to dopaminergic dysfunction, such as Parkinson's disease (Jacob et al., 1981).
Anticancer Activity
Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure demonstrated moderate to high levels of antitumor activities against various cancer cell lines. Such studies underline the potential of tetrahydroquinoline derivatives in oncology, offering new avenues for anticancer drug development (Fang et al., 2016).
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-5-8-18(9-6-15)23-21(26)20(25)22-12-11-16-7-10-19-17(14-16)4-3-13-24(19)2/h5-10,14H,3-4,11-13H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWCRGIFNXIKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

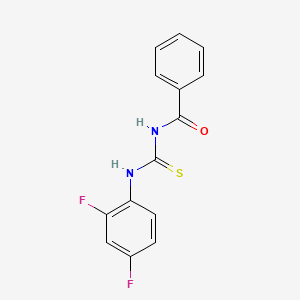
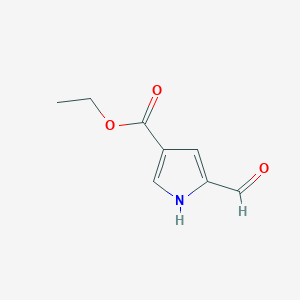
![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)
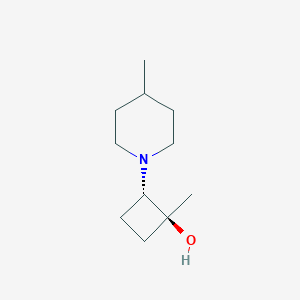
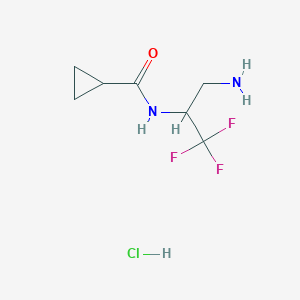
![1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2666010.png)
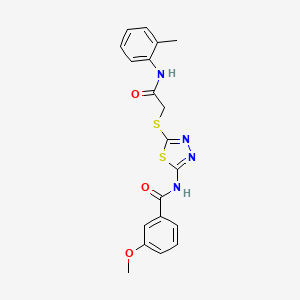
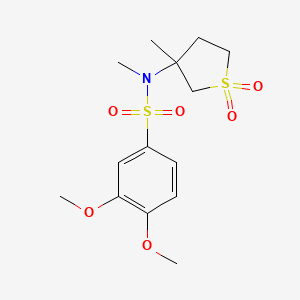
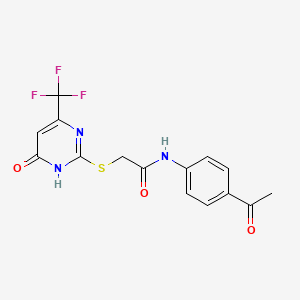
![4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2666019.png)
![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methoxyphenyl)methoxy]amine](/img/structure/B2666020.png)
![2-Oxo-2-[(2-phenylethyl)amino]ethyl 5-chloro-2-fluorobenzoate](/img/structure/B2666021.png)
![N-(1,3-thiazol-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2666022.png)
![N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2666023.png)